4-Chloro-6-iodoquinoline
Overview
Description
4-Chloro-6-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.
Mechanism of Action
Target of Action
It is structurally similar to 4-aminoquinolines like chloroquine and amodiaquine , which are known to target heme polymerase in Plasmodium species .
Mode of Action
Based on its structural similarity to chloroquine, it may inhibit the action of heme polymerase, causing a buildup of toxic heme in plasmodium species .
Biochemical Pathways
Chloroquine and its derivatives are known to interfere with the heme detoxification pathway in plasmodium species .
Pharmacokinetics
The pharmacokinetic properties of 4-Chloro-6-iodoquinoline are as follows :
These properties suggest that the compound has good bioavailability and can cross the blood-brain barrier.
Result of Action
Based on its structural similarity to chloroquine, it may cause a buildup of toxic heme in plasmodium species, leading to their death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to prevent the chemical from entering drains and to avoid discharging it into the environment . The compound should be stored in a dark place under an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodoquinoline typically involves halogenation reactions. One common method is the halogen exchange reaction where 4-chloroquinoline reacts with hydroiodic acid at elevated temperatures to yield this compound . Another method involves the use of copper triflate as a catalyst in the presence of iodine and glacial acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide in acetonitrile can be used.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation can produce quinoline N-oxides.
Scientific Research Applications
4-Chloro-6-iodoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimalarial, antibacterial, and antifungal activities.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the synthesis of dyes and pigments.
Comparison with Similar Compounds
4-Chloroquinoline: Lacks the iodine atom and has different reactivity and applications.
6-Iodoquinoline: Similar structure but lacks the chlorine atom.
Clioquinol: Contains both chlorine and iodine but has an additional hydroxyl group, leading to different biological activities
Uniqueness: 4-Chloro-6-iodoquinoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity. This dual halogenation makes it a versatile intermediate in organic synthesis and enhances its potential in various applications.
Properties
IUPAC Name |
4-chloro-6-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXHGYKMODLJBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457719 | |
Record name | 4-Chloro-6-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40107-07-1 | |
Record name | 4-Chloro-6-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-iodoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.